molecular formula C4H7NO3 B15149362 2-Methoxyiminopropanoic acid

2-Methoxyiminopropanoic acid

Cat. No.: B15149362
M. Wt: 117.10 g/mol
InChI Key: NOGDCTMYKWGZPZ-UHFFFAOYSA-N
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Description

2-Methoxyiminopropanoic acid is an organic compound with the molecular formula C4H7NO3 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyiminopropanoic acid can be synthesized through several methods. One common approach involves the reaction of pyruvic acid with methoxyamine. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the methoxyimino group. The general reaction is as follows:

Pyruvic acid+Methoxyamine2-Methoxyiminopropanoic acid\text{Pyruvic acid} + \text{Methoxyamine} \rightarrow \text{this compound} Pyruvic acid+Methoxyamine→2-Methoxyiminopropanoic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyiminopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the methoxyimino group to an amino group.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxyiminopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxyiminopropanoic acid involves its interaction with specific molecular targets and pathways. The methoxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-2-methyl-1-propanol
  • 2-Methylamino-2-methylpropanoic acid
  • 2-Hydroxyimino-2-methylpropanoic acid

Comparison: 2-Methoxyiminopropanoic acid is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties compared to similar compounds. For instance, the methoxyimino group can enhance the compound’s stability and reactivity in certain reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

2-methoxyiminopropanoic acid

InChI

InChI=1S/C4H7NO3/c1-3(4(6)7)5-8-2/h1-2H3,(H,6,7)

InChI Key

NOGDCTMYKWGZPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC)C(=O)O

Origin of Product

United States

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